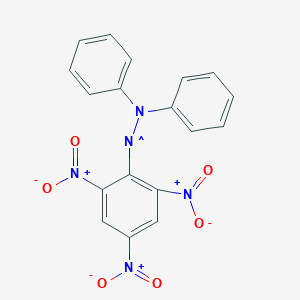

1,1-Diphenyl-2-picrylhydrazyl

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1,1-diphenyl-2-picrylhydrazyl involves the reaction of 2,2-diphenyl-1-picrylhydrazine with an oxidizing agent . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperature and pressure to ensure the stability of the free radical . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

1,1-diphenyl-2-picrylhydrazyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to 2,2-diphenyl-1-picrylhydrazine using reducing agents such as sodium borohydride.

Substitution: The nitro groups in the compound can undergo substitution reactions with nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Antioxidant Activity Assessment

DPPH as a Radical Scavenging Assay

DPPH is primarily utilized to evaluate the free radical-scavenging activity of antioxidants. The method involves measuring the decrease in absorbance at 517 nm due to the reduction of DPPH by an antioxidant:

- Mechanism : When an antioxidant donates an electron or hydrogen atom to DPPH, it neutralizes the radical, leading to a color change from deep violet to yellow.

- Quantification : The scavenging activity is expressed as the percentage inhibition of DPPH radical, calculated using the formula:

where is the absorbance of the control (without antioxidant), and is the absorbance in the presence of the antioxidant.

Case Study: Food Products

A study evaluated the antioxidant capacity of several beverages using DPPH assays. The results indicated that coffee exhibited the highest radical-scavenging activity, followed by red wine and various types of tea .

| Beverage | DPPH Inhibition (%) |

|---|---|

| Coffee | Highest |

| Red Wine | High |

| Green Tea | Moderate |

| Oolong Tea | Moderate |

| Black Tea | Lower |

Natural Product Research

DPPH has been employed in isolating and characterizing antioxidants from natural sources. For instance, a study focused on extracting DPPH inhibitors from Saxifraga sinomontana , a traditional Tibetan medicinal plant. The research involved advanced chromatographic techniques to isolate four key compounds with significant DPPH inhibition activity .

Isolated Compounds and Their IC50 Values

| Compound | IC50 (μM) |

|---|---|

| 3-methoxy-4-hydroxyphenol | 39.6 |

| 3,4,5-trimethoxyphenyl | 46.9 |

| Saximonsin A | 11.4 |

| Saximonsin B | 20.6 |

Clinical Applications

DPPH assays have also been adapted for clinical settings to assess antioxidant levels in human serum. A notable study demonstrated a method for measuring DPPH radical scavenging activity in deproteinized serum samples using acetonitrile, allowing for accurate assessment of antioxidant status post-consumption of fruits .

Clinical Findings

- Mean Serum Activity : The study reported a mean DPPH scavenging activity of 11.2% in healthy subjects after consuming apple juice.

- Correlation with FRAP : A positive correlation was found between DPPH scavenging activity and ferric reducing ability of serum (FRAP), indicating that both methods can be complementary in evaluating total antioxidant capacity.

Industrial Applications

The DPPH assay is not limited to food science; it has applications in various industries including cosmetics and pharmaceuticals where antioxidant properties are crucial for product stability and efficacy.

- Cosmetics : Products claiming antioxidant benefits often utilize DPPH assays to substantiate their claims.

- Pharmaceuticals : Drug formulations containing natural antioxidants are evaluated using DPPH assays to ensure their effectiveness against oxidative stress.

Mecanismo De Acción

The mechanism of action of 1,1-diphenyl-2-picrylhydrazyl involves its ability to act as a free radical scavenger . The compound accepts hydrogen atoms from antioxidants, resulting in a color change from purple to yellow, which can be quantitatively measured . This property makes it a valuable tool for assessing the antioxidant capacity of various substances .

Comparación Con Compuestos Similares

1,1-diphenyl-2-picrylhydrazyl is unique due to its stability as a free radical and its ability to undergo colorimetric changes upon reaction with antioxidants . Similar compounds include:

2,2-diphenyl-1-picrylhydrazine: The reduced form of this compound.

2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazine: Another derivative with similar properties.

These compounds share similar chemical structures but differ in their reactivity and applications .

Actividad Biológica

1,1-Diphenyl-2-picrylhydrazyl (DPPH) is a stable free radical widely used in scientific research to evaluate the antioxidant capacity of various compounds. Its unique properties allow it to serve as a model for studying radical scavenging activities, which are crucial in understanding oxidative stress and its implications in various diseases.

DPPH acts as a radical scavenger, meaning it can accept an electron or hydrogen atom from antioxidants, thus becoming neutralized. The reduction of DPPH can be measured spectrophotometrically at 517 nm, where a decrease in absorbance indicates the presence of antioxidants that have reacted with the DPPH radical.

Antioxidant Activity

The antioxidant activity of DPPH is often quantified using the half-maximal inhibitory concentration (IC50), which reflects the concentration required to scavenge 50% of DPPH radicals. Various studies have reported on the antioxidant activity of different extracts and compounds using the DPPH assay.

Table 1: IC50 Values for Various Extracts and Compounds

| Source/Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| Rhizophora mangle Extract | 6.7 | |

| Polyphenolic Fraction | 7.6 | |

| Tannins from Medicinal Herbs | Varies | |

| Coffee | Highest | |

| Green Tea | Moderate |

Case Studies on DPPH Activity

Several studies have highlighted the biological activity of compounds through their interaction with DPPH:

- Antioxidant Properties of Rhizophora mangle :

- Tannins and Flavonoids :

-

Medicinal Plant Extracts :

- Various extracts from medicinal plants have been tested for their ability to scavenge DPPH radicals. For instance, studies on extracts from Saxifraga sinomontana revealed several compounds with significant DPPH inhibition activities, including new diarylnonanoids with IC50 values ranging from 11.4 to 46.9 µM .

Research Findings

Research has consistently demonstrated that compounds capable of donating electrons or hydrogen atoms can effectively neutralize free radicals like DPPH. This property is critical in developing therapeutic agents aimed at mitigating oxidative stress-related diseases.

Key Findings:

- Structure-Activity Relationship : The antioxidant activity is closely linked to the chemical structure of the compounds. For instance, an increase in galloyl groups in tannins enhances their radical scavenging ability .

- Natural Sources : Many natural products, particularly those rich in polyphenols and tannins, show promising antioxidant capacities when tested against DPPH radicals .

- Methodological Advances : New methods such as HPLC have improved the evaluation of free radical scavenging activities, providing more accurate results compared to traditional colorimetric assays .

Propiedades

InChI |

InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEAADYXPMHMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883768 | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark violet solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1898-66-4 | |

| Record name | DPPH radical | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1898-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl (free radical) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001898664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinyl, 2,2-diphenyl-1-(2,4,6-trinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenyl-2-picrylhydrazyl radical | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenyl-1-picrylhydrazyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYL-2-PICRYLHYDRAZYL (FREE RADICAL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFD3H4VGDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: DPPH exists as a stable free radical due to its delocalized electron. When it encounters an antioxidant molecule, DPPH readily accepts an electron or hydrogen atom, leading to a reduction reaction. This reaction transforms DPPH into its reduced form, 2,2-diphenyl-1-picrylhydrazine (DPPH-H), resulting in a color change from violet to pale yellow. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The rate and extent of this color change are proportional to the antioxidant activity of the tested compound.

A: The reaction between DPPH and phenols involves hydrogen atom transfer (HAT), yielding 2,2-diphenyl-1-picrylhydrazine and a phenoxy radical. [] In alcoholic solvents, the phenoxy radical can react with the solvent, regenerating the phenol and contributing to the complexity of the reaction kinetics. [] This regeneration process can lead to the consumption of more DPPH over time, making kinetic analysis crucial for understanding the reaction mechanism.

ANone: The molecular formula of DPPH is C18H12N5O6 and its molecular weight is 394.32 g/mol.

A: DPPH exhibits a characteristic absorption maximum in the UV-Vis spectrum around 515-520 nm, responsible for its violet color. Upon reduction to DPPH-H, this absorbance decreases, and the solution turns pale yellow. This color change is often monitored spectrophotometrically to assess antioxidant activity. [, , , , , ] Additionally, DPPH can be characterized using techniques like Electron Spin Resonance (ESR) spectroscopy, which directly detects the presence of unpaired electrons, confirming its radical nature. []

A: The choice of solvent significantly impacts both DPPH stability and the kinetics of its reaction with antioxidants. [, , ] Alcoholic solvents, particularly methanol, are commonly used, but the potential for side reactions with phenoxy radicals can complicate the analysis. Apolar solvents have been shown to minimize such side reactions, providing more accurate kinetic data for determining bond dissociation enthalpies. []

ANone: While DPPH is primarily known for its role in antioxidant assays, research on its direct catalytic properties is limited within the provided literature.

A: Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanism between DPPH and antioxidants, particularly phenols. [] These calculations provide insights into the transition states, bond dissociation enthalpies, and the role of factors like hydrogen bonding and steric hindrance in influencing the reaction kinetics.

A: The presence of electron-donating groups in phenols generally increases their reactivity towards DPPH, while electron-withdrawing groups decrease it. [] This trend aligns with the Hammett σ values, reflecting the influence of substituents on the electron density of the phenolic hydroxyl group. [] Bulky substituents, particularly at the ortho positions, can hinder the reaction due to steric effects, primarily affecting the reaction rate rather than the activation energy. []

ANone: The provided research primarily focuses on DPPH as an analytical reagent for assessing antioxidant activity in vitro. Data regarding its PK/PD properties is limited within the scope of this literature.

A: The use of DPPH in the provided research primarily revolves around its application in in vitro antioxidant assays. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Information regarding its in vivo efficacy is limited within these studies.

A: While the provided articles do not delve into a detailed historical account of DPPH, its use as a reagent for assessing antioxidant activity has become widely established in various fields, including food chemistry, natural product research, and pharmaceutical sciences. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its stability as a free radical, coupled with its distinct color change upon reduction, has made it a valuable tool for rapid screening and quantitative analysis of antioxidants.

ANone: DPPH finds applications in various fields due to its ability to assess antioxidant capacity:

- Food Science: DPPH assays are widely employed to evaluate the antioxidant activity of food products, ingredients, and beverages. [, , , , , ]

- Natural Product Chemistry: DPPH is extensively used to screen and characterize the antioxidant potential of plant extracts, identifying new sources of natural antioxidants. [, , , , , , ]

- Pharmaceutical Research: DPPH assays contribute to evaluating the antioxidant properties of potential drug candidates and understanding their mechanisms of action. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.